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Abstract
2-(2-Methoxyethyl)phenol, an ortho-substituted phenol, is a compound of interest in synthetic

organic chemistry and holds potential for further investigation in medicinal chemistry. Its unique

structural arrangement, featuring a methoxyethyl group in close proximity to the phenolic

hydroxyl group, influences its chemical reactivity and potential biological interactions. This

technical guide provides a comprehensive review of the current literature on 2-(2-
Methoxyethyl)phenol, covering its synthesis, physicochemical properties, and known

chemical transformations. While direct biological activity data for this specific isomer is limited,

this document explores the potential biological relevance based on studies of related ortho-

alkoxyphenols and provides a foundation for future research and development.

Introduction
2-(2-Methoxyethyl)phenol (CAS No. 330976-39-1) is an aromatic organic compound

characterized by a phenol ring substituted with a 2-methoxyethyl group at the ortho position.[1]

This substitution pattern distinguishes it from its more commonly referenced meta and para

isomers, imparting specific chemical and physical properties. The close proximity of the ether
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and hydroxyl functionalities allows for potential intramolecular interactions, such as hydrogen

bonding, which can influence its acidity, solubility, and conformational preferences.[1]

In the realm of organic synthesis, 2-(2-methoxyethyl)phenol is recognized as a key

intermediate in certain chemical transformations.[1] Notably, it plays a significant role in

mechanistic studies, particularly in the acid-catalyzed cyclization of 2-(2-hydroxyethyl)phenol to

2,3-dihydrobenzofuran.[1] Understanding the properties and reactivity of 2-(2-
methoxyethyl)phenol is crucial for its application as a building block in the synthesis of more

complex molecules and for exploring its potential in materials science and drug discovery.

Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for 2-(2-Methoxyethyl)phenol
is presented below. While experimental data for the ortho-isomer is limited in publicly available

literature, predicted values and data from closely related compounds are included for a

comprehensive overview.

Table 1: Physicochemical Properties of 2-(2-Methoxyethyl)phenol

Property Value Source

IUPAC Name 2-(2-Methoxyethyl)phenol [1]

CAS Number 330976-39-1 [1]

Molecular Formula C₉H₁₂O₂ [1]

Molecular Weight 152.19 g/mol [1]

InChI Key
KLOHRGVQRCCZIF-

UHFFFAOYSA-N
[1]

Table 2: Spectroscopic Data for 2-(2-Methoxyethyl)phenol
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Spectroscopy
Characteristic
Peaks/Signals

Source

¹H NMR

Aromatic protons typically

appear as complex multiplets

between δ 6.8 and 7.2 ppm.

[1]

¹³C NMR

Data for the specific ortho-

isomer is not readily available

in the cited literature.

FT-IR (cm⁻¹)

~3400 (broad, O-H Stretch,

Phenolic Hydroxyl), >3000 (C-

H Stretch, Aromatic), <3000

(C-H Stretch, Aliphatic), ~1250

(strong, C-O-C Asymmetric

Stretch), 1450-1600 (C=C

stretching, Aromatic ring).

[1]

Mass Spec.

Data for the specific ortho-

isomer is not readily available

in the cited literature.

Synthesis of 2-(2-Methoxyethyl)phenol
While detailed, step-by-step experimental protocols for the synthesis of 2-(2-
methoxyethyl)phenol are not extensively documented in the public domain, established

methods for the synthesis of ortho-substituted phenols can be applied.

General Synthetic Approaches
Traditional synthetic routes to ortho-substituted phenols often rely on foundational organic

reactions.[1] One potential method is the Williamson ether synthesis, where a suitably

protected catechol derivative could be reacted with a 2-haloethyl methyl ether, followed by

deprotection. Another approach involves the ortho-lithiation of a protected phenol and

subsequent reaction with an appropriate electrophile.

A generalized workflow for a potential synthesis is depicted below:
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Starting Material
(e.g., Protected Phenol)

Ortho-metalation
(e.g., with n-BuLi)

Electrophilic Quench
(e.g., with 2-methoxyethyl halide)

Deprotection

Purification
(e.g., Chromatography)

2-(2-Methoxyethyl)phenol

Click to download full resolution via product page

A potential synthetic workflow for 2-(2-Methoxyethyl)phenol.

Chemical Reactivity and Mechanistic Significance
The chemical reactivity of 2-(2-methoxyethyl)phenol is primarily dictated by the phenolic

hydroxyl group and the electron-rich aromatic ring.

Electrophilic Aromatic Substitution
The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho

and para positions.[1] The 2-(2-methoxyethyl) side chain is also an ortho, para-directing group,

albeit weaker than the hydroxyl group.[1] Therefore, in electrophilic aromatic substitution
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reactions such as nitration, the incoming electrophile is expected to substitute at the 4- (para)

and 6- (ortho) positions relative to the hydroxyl group.[1]

Role as a Key Intermediate
2-(2-Methoxyethyl)phenol has been identified as a crucial intermediate in the acid-catalyzed

cyclization of 2-(2-hydroxyethyl)phenol to form 2,3-dihydrobenzofuran.[1] In this reaction, the

formation of 2-(2-methoxyethyl)phenol as a methylated product provided evidence for a

reaction pathway involving a phenonium ion intermediate.[1] The solvent (methanol) acts as a

nucleophile, attacking this intermediate to yield 2-(2-methoxyethyl)phenol, which then

undergoes intramolecular cyclization.[1]

2-(2-Hydroxyethyl)phenol

Phenonium Ion Intermediate

  Acid Catalyst

2-(2-Methoxyethyl)phenol

  + Methanol (Solvent)

2,3-Dihydrobenzofuran

  Intramolecular Cyclization

Click to download full resolution via product page

Reaction pathway involving 2-(2-Methoxyethyl)phenol.

Biological Activity and Potential Applications
Direct and extensive research on the biological activity of 2-(2-methoxyethyl)phenol is limited.

[1] However, the biological activities of the broader class of 2-methoxyphenols have been
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investigated, offering insights into the potential of this compound.

Inferred Biological Profile
The structural features of 2-(2-methoxyethyl)phenol suggest several ways it might interact

with biological systems:

Antioxidant Potential: The phenolic hydroxyl group is a key feature for antioxidant activity.

The electron-donating nature of the methoxy group can enhance the stability of the phenoxyl

radical formed during radical scavenging, potentially contributing to antioxidant effects.[1]

Enzyme and Receptor Interactions: The ortho-methoxyethyl group introduces steric bulk

near the phenolic hydroxyl group, which could modulate its interaction with the active sites of

enzymes or cellular receptors.[1]

Lipophilicity: The methoxyethyl substituent increases the lipophilicity of the molecule

compared to phenol, which could affect its ability to cross cell membranes and interact with

hydrophobic pockets in proteins.[1]

Studies on various 2-methoxyphenol derivatives have shown a range of biological activities,

including antioxidant and anti-inflammatory properties.[2] For instance, some 2-

methoxyphenols have been investigated as COX-2 inhibitors.[2]

Future Research Directions
The unique substitution pattern of 2-(2-methoxyethyl)phenol makes it a candidate for further

investigation in several areas:

Medicinal Chemistry: It could serve as a scaffold for the development of novel therapeutic

agents, leveraging its potential for antioxidant and other biological activities.

Ligand Design: The proximate ether and hydroxyl groups could act as a bidentate chelate for

metal ions, suggesting its potential use in the design of novel catalysts.[1]

Materials Science: Its structure could be exploited for the synthesis of new polymers or as a

functional additive to modify the properties of existing materials.[1]
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Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of 2-(2-
methoxyethyl)phenol are not readily available in the cited literature. The following are

generalized protocols for assays commonly used to evaluate the biological activity of phenolic

compounds, which could be adapted for 2-(2-methoxyethyl)phenol.

DPPH Radical Scavenging Assay (General Protocol)
This assay is widely used to determine the antioxidant capacity of phenolic compounds.

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

Prepare various concentrations of 2-(2-methoxyethyl)phenol in methanol.

In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the

different concentrations of the test compound.

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm)

using a microplate reader.

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Cytotoxicity Assay (MTT Assay - General Protocol)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly

used to measure cytotoxicity.

Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.

Treat the cells with various concentrations of 2-(2-methoxyethyl)phenol for a specified

duration (e.g., 24, 48, or 72 hours).

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) solution to each well and incubate for a few hours to allow the formation of

formazan crystals.
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Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

Measure the absorbance of the solubilized formazan at a specific wavelength (typically

around 570 nm) using a microplate reader.

Calculate the percentage of cell viability and determine the CC50 value.

Conclusion
2-(2-Methoxyethyl)phenol is a molecule with interesting chemical properties and untapped

potential. While its primary role in the current scientific literature is as a mechanistic probe in

organic synthesis, its structural features suggest a range of possibilities for future research in

medicinal chemistry, catalysis, and materials science. This technical guide has summarized the

available information on its synthesis, properties, and reactivity, while also highlighting the need

for further experimental investigation into its biological activities. The provided general

protocols and inferred biological profile aim to serve as a foundation for researchers and drug

development professionals to explore the full potential of this intriguing ortho-substituted

phenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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